Cas no 110268-35-4 (2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester)
![2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester structure](https://de.kuujia.com/scimg/cas/110268-35-4x500.png)
110268-35-4 structure
Produktname:2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester
CAS-Nr.:110268-35-4
MF:C19H20O7
MW:360.358631608474
CID:198705
2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester
- 2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H
- 2-Propenoic acid, 2-methyl-, 1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methenofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester, [1aR-(1aR*,3S*,8S*,8aR*,11aS*,11bR*)]-
- 2-Propenoicacid, 2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methenofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester (9CI)
- 5H-3,6-Methenofuro[2,3-f]oxireno[d]oxacyclounde
- Isoelephantopin
- Elephantopin
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- Inchi: 1S/C19H20O7/c1-8(2)16(20)24-12-6-10-5-11(23-18(10)22)7-19(4)15(26-19)14-13(12)9(3)17(21)25-14/h5,11-15H,1,3,6-7H2,2,4H3/t11-,12+,13-,14+,15-,19-/m1/s1
- InChI-Schlüssel: WIQOUTANBFOBPB-AEKDSCCUSA-N
- Lächelt: C[C@@]12C[C@]3([H])OC(=O)C(C[C@H](OC(=O)C(=C)C)[C@@]4([H])C(=C)C(=O)O[C@]4([H])[C@H]1O2)=C3
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 26
- XLogP3: 1.233
2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester Verwandte Literatur
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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